1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 932519-67-0
VCID: VC7022752
InChI: InChI=1S/C22H12Cl2FN3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H
SMILES: C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F
Molecular Formula: C22H12Cl2FN3
Molecular Weight: 408.26

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

CAS No.: 932519-67-0

Cat. No.: VC7022752

Molecular Formula: C22H12Cl2FN3

Molecular Weight: 408.26

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline - 932519-67-0

Specification

CAS No. 932519-67-0
Molecular Formula C22H12Cl2FN3
Molecular Weight 408.26
IUPAC Name 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoropyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H12Cl2FN3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H
Standard InChI Key PHDQQUWXIUTJGC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a pyrazolo[4,3-c]quinoline core, a bicyclic system combining a pyrazole ring (positions 1–3) fused to a quinoline moiety (positions 4–9). Substituents include:

  • A 3-chlorophenyl group at position 1.

  • A 4-chlorophenyl group at position 3.

  • A fluorine atom at position 8.

This arrangement confers significant steric and electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoropyrazolo[4,3-c]quinoline
Molecular FormulaC22_{22}H12_{12}Cl2_2FN3_3
Molecular Weight408.26 g/mol
SMILESC1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F
InChI KeyPHDQQUWXIUTJGC-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of pyrazoloquinolines typically involves multi-step strategies:

  • Core Formation: Friedländer condensation between aminopyrazoles and ketones generates the quinoline backbone.

  • Halogenation: Electrophilic substitution introduces chloro and fluoro groups. For this compound, chlorophenyl substituents are likely added via Suzuki-Miyaura coupling, while fluorine is incorporated using fluorinating agents like Selectfluor.

  • Purification: Chromatographic techniques isolate the final product, though yield optimization remains challenging due to steric hindrance from the dichlorophenyl groups.

Reactivity Profile

  • Electrophilic Substitution: The electron-deficient quinoline core directs electrophiles to positions 5 and 6.

  • Nucleophilic Attack: The pyrazole nitrogen at position 2 is susceptible to alkylation or acylation.

  • Photophysical Properties: Analogous pyrazoloquinolines exhibit strong fluorescence, suggesting potential sensor applications.

Physicochemical Properties

Thermodynamic Parameters

Experimental data for this specific compound are sparse, but estimations based on analogs suggest:

  • LogP: ~4.2 (indicating high lipophilicity).

  • Aqueous Solubility: <0.1 mg/mL due to aromatic stacking and halogenated substituents.

Table 2: Predicted Physicochemical Properties

PropertyValue
Melting Point220–240°C (estimated)
Boiling Point>400°C (decomposes)
Density1.45 g/cm³
Refractive Index1.68

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.

  • Toxicity: No in vivo safety data exist.

  • Synthetic Optimization: Current methods suffer from low yields; flow chemistry or microwave-assisted synthesis could improve efficiency .

Proposed Studies

  • Structure-Activity Relationships (SAR): Systematically vary substituents to identify optimal anticancer activity.

  • Crystallography: Resolve 3D structure to guide computational docking studies.

  • In Vivo Efficacy: Evaluate tumor suppression in murine models.

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